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molecular formula C24H26O3 B3050009 Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 2300-15-4

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-

Cat. No. B3050009
M. Wt: 362.5 g/mol
InChI Key: VPVTXVHUJHGOCM-UHFFFAOYSA-N
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Patent
US07345133B2

Procedure details

1712 g (5.00 mol) of bisphenol A (BPA, Bayer AG) are melted at 190° C. under a nitrogen atmosphere. 20.4 g (0.05 mol) of solid sodium bisphenolate (Na2BPA) are then added. The phenol formed is removed from the resultant melt at a bottoms temperature of 180-190° C. by distillation under a water-jet vacuum (15-20 mbar). The batch preparation is repeated five times and the crude material, from which the phenol has been removed (after separation of a total of 353 g; 3.75 mol of phenol), is combined.
Quantity
1712 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
20.4 g
Type
reactant
Reaction Step Two
Name
sodium bisphenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[C:18]1([O-:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[C:25]1([O-])[CH:30]=CC=C[CH:26]=1.[Na+].[Na+]>>[OH:24][C:18]1[CH:23]=[CH:22][C:21]([C:25]([C:13]2[CH:12]=[C:11]([C:8]([CH3:10])([C:5]3[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=3)[CH3:9])[CH:16]=[CH:15][C:14]=2[OH:17])([CH3:30])[CH3:26])=[CH:20][CH:19]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1712 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Two
Name
solid
Quantity
20.4 g
Type
reactant
Smiles
Name
sodium bisphenolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[O-].C1(=CC=CC=C1)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=C(C=CC(=C1)C(C)(C1=CC=C(C=C1)O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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